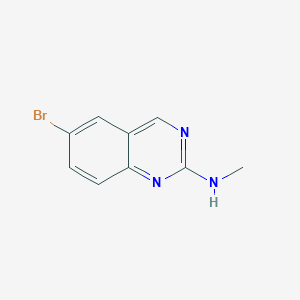

6-bromo-N-methylquinazolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-N-methylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-11-9-12-5-6-4-7(10)2-3-8(6)13-9/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCYTTMHAGTBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582073 | |

| Record name | 6-Bromo-N-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882670-77-1 | |

| Record name | 6-Bromo-N-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-bromo-N-methylquinazolin-2-amine

Introduction: The Quinazoline Scaffold and the Strategic Importance of 6-bromo-N-methylquinazolin-2-amine

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, including anticancer drugs like gefitinib and erlotinib. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal framework for designing potent and selective enzyme inhibitors. This compound is a key building block in this field, offering multiple points for diversification. The bromine atom at the 6-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N-methylamino group at the 2-position provides a crucial vector for interaction with biological targets.

This guide provides a detailed, field-proven protocol for the synthesis of this valuable intermediate. While several synthetic routes exist, we will focus on a robust and highly efficient pathway commencing from 2-amino-5-bromobenzonitrile. This approach is favored for its convergency and the reliability of its chemical transformations. An alternative, more traditional route via the corresponding 2-chloroquinazoline intermediate will also be discussed.

Primary Synthetic Strategy: Cyclization of 2-Amino-5-bromobenzonitrile via a Thiourea Intermediate

The most direct and modern approach to constructing the N-methyl-2-aminoquinazoline scaffold involves a two-step sequence starting from the readily available 2-amino-5-bromobenzonitrile. This strategy first involves the formation of an N,N'-disubstituted thiourea, which then undergoes an intramolecular cyclization promoted by a coupling agent.

Workflow Overview

physicochemical properties of 6-bromo-N-methylquinazolin-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-N-methylquinazolin-2-amine

Abstract

This technical guide provides a comprehensive overview of the core (CAS No. 882670-77-1). Quinazoline derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] As such, a thorough understanding of their fundamental properties is critical for researchers in drug discovery and development. This document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for determining key parameters including aqueous solubility, ionization constant (pKa), lipophilicity (LogP), and thermal stability. The causality behind experimental choices is explained to provide a self-validating framework for characterization, ensuring that researchers can confidently generate reliable and reproducible data for this compound and other novel analogues.

Core Molecular and Physical Data

This compound is a substituted quinazoline, a class of heterocyclic compounds composed of fused benzene and pyrimidine rings.[2] Its structure incorporates a bromine atom, a common substituent for modulating electronic properties and metabolic stability, and an N-methyl amine group, which influences basicity and hydrogen bonding potential.

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| CAS Number | 882670-77-1 | [3][4] |

| Molecular Formula | C₉H₈BrN₃ | [4] |

| Molecular Weight | 238.08 g/mol | [5] |

| Chemical Structure | - | |

| SMILES | CNc1ncc2c(n1)ccc(c2)Br | [3] |

| InChIKey | SVCYTTMHAGTBOR-UHFFFAOYSA-N | [5] |

| Appearance | Data not available. Typically a solid. | [5] |

| Melting Point | Not explicitly reported in surveyed literature. Experimental determination is required. | - |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. | [5] |

Aqueous Solubility Profile

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[6][7] For a molecule like this compound, the fused aromatic quinazoline core suggests inherently low aqueous solubility, while the amine functionalities offer sites for protonation, which can significantly enhance solubility in acidic conditions.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8] It measures the concentration of a saturated solution of the compound in a specific solvent after a sufficient equilibration period.

Methodology:

-

Preparation: Add an excess of solid this compound to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4. The excess solid is crucial to ensure equilibrium is reached with the undissolved material.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a minimum of 24 hours. This duration is a standard starting point to allow the dissolution and crystallization processes to reach a dynamic balance.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: Prepare a standard curve using known concentrations of the compound to ensure accurate quantification.

Caption: Thermodynamic Solubility Workflow.

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its ionized and unionized forms.[9] This parameter profoundly impacts a compound's solubility, membrane permeability, and target binding. This compound has multiple basic nitrogen atoms (on the quinazoline ring and the N-methyl group), making pKa determination essential for predicting its behavior in physiological environments.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust and widely used method for experimentally determining pKa values.[10][11] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to create a solution of known concentration (typically 1-10 mM). A co-solvent is often necessary due to the low aqueous solubility of many drug candidates.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.

-

Acidification: For a basic compound, first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic sites are fully protonated.

-

Titration with Base: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) to the solution. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve), which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated forms are equal.[10]

Caption: Potentiometric Titration Workflow for pKa.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross biological membranes (ADME properties).[12] According to Lipinski's "Rule of 5," an oral drug candidate should ideally have a LogP value of less than 5.[12]

Protocol for LogP Determination (RP-HPLC Method)

While the shake-flask method is the traditional standard, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more resource-efficient method for estimating LogP, making it ideal for screening.[8][13] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.

Methodology:

-

System Setup: Use a C18 reversed-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration Standards: Select a set of 5-7 commercially available compounds with known and validated LogP values that span a relevant range (e.g., LogP 0 to 5).

-

Standard Analysis: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting an unretained compound like uracil.

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Create Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k') + c).

-

Sample Analysis: Inject the this compound solution and determine its retention time and calculate its log k' value.

-

Calculate LogP: Use the calibration equation to calculate the LogP of the target compound from its measured log k' value.

Caption: RP-HPLC Workflow for LogP Determination.

Thermal Stability

Thermal analysis provides critical information about a compound's stability, melting point, and decomposition profile.[14] For pharmaceutical development, this is essential for determining appropriate manufacturing and storage conditions. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard.[15]

Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss events.

Methodology:

-

Instrument Setup: Tare an empty TGA pan (typically platinum or alumina).

-

Sample Loading: Place a small, accurately weighed amount of the compound (typically 2-10 mg) into the pan.

-

Experimental Conditions: Place the pan in the TGA furnace. Program the instrument with the desired temperature profile. A typical method involves heating at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 600°C) under a continuous flow of inert gas (e.g., nitrogen).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of a significant weight loss event is typically considered the decomposition temperature. The data also reveals the presence of residual solvents or hydrates if weight loss occurs at lower temperatures.

Caption: Thermogravimetric Analysis (TGA) Workflow.

Handling and Safety

Based on available supplier data, this compound should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed (H303), in contact with skin (H313), or if inhaled (H333).[5]

-

Precautionary Statements: Wash hands and exposed skin thoroughly after handling (P264).[5]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Operations that may generate dust or aerosols should be performed in a chemical fume hood.

Conclusion

This guide provides a foundational framework for the physicochemical characterization of this compound. While specific experimental values for properties like melting point, solubility, pKa, and LogP are not widely published, the detailed protocols herein equip researchers with the necessary tools to generate this critical data. A robust understanding of these parameters is non-negotiable for advancing any quinazoline-based scaffold through the drug discovery pipeline, enabling informed decisions on formulation, ADME optimization, and overall development strategy.

References

-

AA Blocks. 6-bromo-N-(2-methoxyethyl)-N-methylquinazolin-2-amine. AA Blocks. [Link]

-

Filo. How do you determine the PKa of a drug or PKa determination. Filo. [Link]

-

Ivy Fine Chemicals. This compound [CAS: 882670-77-1]. Ivy Fine Chemicals. [Link]

-

Slideshare. pKa and log p determination. Slideshare. [Link]

-

World Scientific News. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. [Link]

-

PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. [Link]

-

Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. [Link]

-

PubMed Central. Development of Methods for the Determination of pKa Values. PubMed Central. [Link]

-

BIOFOUNT. This compound. BIOFOUNT. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

World Scientific News. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. [Link]

-

ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. ResearchGate. [Link]

-

PubMed Central. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central. [Link]

-

PubChem. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666. PubChem. [Link]

-

Semantic Scholar. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Semantic Scholar. [Link]

-

PubMed Central. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. [Link]

-

Journal of Clinical Case Reports and Trails. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2- (O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails. [Link]

-

PubChem. 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. PubChem. [Link]

-

Wikipedia. Quinazoline. Wikipedia. [Link]

-

ResearchGate. 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. [Link]

-

PubChem. 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885. PubChem. [Link]

-

Journal of Clinical Case Reports and Trails. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. [Link]

-

IJFMR. Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. IJFMR. [Link]

-

MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

-

ResearchGate. (PDF) 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. ResearchGate. [Link]

-

PubChem. 6-Bromoquinazolin-2-amine | C8H6BrN3 | CID 2762768. PubChem. [Link]

-

ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

-

Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]

-

PubMed Central. N-(Pyridin-2-ylmethyl)pyridin-2-amine. PubMed Central. [Link]

-

ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

-

PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. ivychem.com [ivychem.com]

- 4. a2bchem.com [a2bchem.com]

- 5. 882670-77-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. ijirss.com [ijirss.com]

- 10. How do you determine the PKa of a drug or PKa determination | Filo [askfilo.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. acdlabs.com [acdlabs.com]

- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 14. worldscientificnews.com [worldscientificnews.com]

- 15. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]

A Technical Guide to the Postulated Mechanism of Action of 6-bromo-N-methylquinazolin-2-amine as a Protein Kinase Inhibitor

Executive Summary

While 6-bromo-N-methylquinazolin-2-amine is not extensively characterized in publicly accessible literature, its chemical structure, based on the well-established quinazoline scaffold, allows for a confident postulation of its primary mechanism of action. Quinazoline derivatives are a cornerstone of modern medicinal chemistry, renowned for their broad spectrum of biological activities, most notably as protein kinase inhibitors.[1][2] This guide synthesizes information from closely related analogs to propose that this compound functions as an ATP-competitive inhibitor of protein kinases, a mechanism central to many targeted cancer therapies.[3][4] We will detail this proposed mechanism, discuss the roles of the key structural motifs, and provide comprehensive, field-proven experimental protocols to validate this hypothesis for researchers in drug development.

Introduction to the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal backbone for molecules designed to interact with the ATP-binding pocket of protein kinases.[5] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4] By blocking the ATP binding site, quinazoline-based inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting aberrant signaling pathways that drive cell proliferation and survival.[3] The extensive clinical success of drugs like Gefitinib and Erlotinib (EGFR inhibitors) underscores the therapeutic power of this molecular class.[3]

Postulated Core Mechanism of Action

Based on extensive precedent, this compound is hypothesized to function as a Type I ATP-competitive protein kinase inhibitor.

Primary Biological Target: Protein Kinase Hinge Region

The primary mode of action involves the compound inserting into the ATP-binding cleft of a protein kinase. The quinazoline core acts as a scaffold that mimics the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for this interaction, as they typically form one or two key hydrogen bonds with the backbone amide residues of the "hinge region" that connects the N- and C-lobes of the kinase domain.[5] This interaction anchors the inhibitor in the active site, physically occluding ATP from binding and halting enzymatic activity.

Role of Key Structural Moieties

-

Quinazolin-2-amine Core: This core structure is crucial for hinge region binding. The 2-amino group can act as a hydrogen bond donor, further stabilizing the inhibitor-kinase complex.

-

6-Bromo Substitution: Halogen substitutions, particularly at position 6, are a common strategy in the design of quinazoline inhibitors. The bromine atom is an electron-withdrawing group that can modulate the electronics of the ring system. More importantly, its size and lipophilicity can promote favorable van der Waals or hydrophobic interactions within a specific sub-pocket of the ATP binding site, often leading to enhanced potency and selectivity.[6] Structure-activity relationship studies on related compounds have shown that 6-bromo substitution can lead to enhanced inhibitory activity compared to other substitutions.[6]

-

N-Methyl Group: The small N-methyl group on the 2-amino substituent likely influences the molecule's solubility and conformation. It may also make subtle hydrophobic contacts within the binding pocket or sterically prevent undesirable interactions, fine-tuning the compound's binding affinity and selectivity profile.

Downstream Signaling Consequences

By inhibiting a target kinase, this compound would block the phosphorylation of its downstream substrates. This abrogation of signal transduction can lead to a variety of cellular outcomes depending on the specific kinase and pathway involved. For example, if the target is a growth factor receptor tyrosine kinase like EGFR, inhibition would lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells that are dependent on that pathway.[7]

Figure 1: Postulated mechanism of action. The inhibitor blocks the ATP binding site on a receptor tyrosine kinase, preventing the phosphorylation of downstream substrates and halting the signaling cascade.

Experimental Validation Framework

To rigorously test the hypothesis that this compound is an ATP-competitive kinase inhibitor, a tiered experimental approach is necessary. This framework ensures a self-validating system, moving from biochemical proof of interaction to cellular functional effects.

Figure 2: A logical workflow for validating the proposed mechanism of action, from initial biochemical screening to determining the functional cellular outcome.

Tier 1: In Vitro Kinase Inhibition Assay

This initial experiment determines if the compound directly inhibits the enzymatic activity of a target kinase.

Objective: To quantify the potency (IC50) of this compound against a selected protein kinase.

Methodology (Example: ADP-Glo™ Kinase Assay):

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase assay buffer.

-

Prepare a solution of the target kinase and its specific peptide substrate in kinase assay buffer.

-

Prepare an ATP solution at a concentration equal to its Km for the target kinase.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the test compound dilution (or DMSO vehicle control).

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Initiate the reaction by adding 10 µL of the ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

-

Signal Detection:

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

Convert luminescence signals to percent inhibition relative to the DMSO control.

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Table 1: Example Data Output from In Vitro Kinase Assay

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | Kinase X | Hypothetical Value |

| Staurosporine (Positive Control) | Kinase X | 15 |

| DMSO (Vehicle Control) | Kinase X | >100,000 |

Tier 2: ATP Competition Assay

This experiment validates that the compound inhibits the kinase by competing with ATP, confirming the proposed mechanism.[5]

Objective: To determine if the IC50 of the compound shifts in the presence of increasing ATP concentrations.

Methodology:

-

Perform the In Vitro Kinase Inhibition Assay as described in section 3.1.

-

Repeat the entire assay multiple times, each time using a different, fixed concentration of ATP (e.g., 1x Km, 5x Km, 10x Km, 50x Km).

-

Data Analysis:

-

Calculate the IC50 value for the compound at each ATP concentration.

-

Expected Outcome: For an ATP-competitive inhibitor, the measured IC50 value will increase proportionally with the increase in ATP concentration. A non-competitive or uncompetitive inhibitor would show little to no change in IC50.

-

Tier 3: Cellular Target Engagement (Western Blot)

This assay confirms that the compound can enter cells and inhibit the target kinase in a physiological context.

Objective: To measure the level of phosphorylation of a known downstream substrate of the target kinase in treated cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a cell line known to express the active target kinase (e.g., A549 cells for EGFR).

-

Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a set time (e.g., 2 hours). Include a DMSO vehicle control.

-

If the pathway is not basally active, stimulate the cells with the appropriate growth factor (e.g., EGF) for 15 minutes before harvesting.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ERK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Normalization:

-

Strip the membrane and re-probe with an antibody for the total amount of the substrate protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

-

Expected Outcome: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control signals.

-

Conclusion and Future Directions

The chemical architecture of this compound provides a strong rationale for its role as an ATP-competitive protein kinase inhibitor. Its quinazoline core is perfectly suited for engaging the conserved hinge region of the kinase ATP-binding site, while the 6-bromo and N-methyl substitutions likely serve to optimize its potency, selectivity, and pharmacokinetic properties. The experimental framework outlined in this guide provides a clear, robust path for any research or drug development professional to formally validate this proposed mechanism of action, quantify its cellular activity, and determine its potential as a therapeutic agent. Future work would involve screening the compound against a broad panel of kinases to establish its selectivity profile and progressing validated hits into in vivo models of disease.

References

-

Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry.

-

Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer. PubMed.

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails.

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires. Medires Online.

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

-

Synthesis, structure–activity relationships, and bioactivity evaluation of 6-bromo-quinazolinone derivatives. Medicinal Chemistry Research.

-

The quinazolines and some of their pharmacological activities. ResearchGate.

-

Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health (NIH).

-

6-Bromo-N-(2-methyl-2H-benzo[d][8][9][10]triazol-5-yl)quinolin-4-amine. MDPI.

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. National Institutes of Health (NIH).

-

Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. National Institutes of Health (NIH).

-

Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA.

-

Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA.

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH).

-

Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). PubMed.

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails.

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed.

-

6-Bromoquinolin-2-amine. PubChem.

-

Inhibition of tumor cell growth by a specific 6-phosphofructo-2-kinase inhibitor, N-bromoacetylethanolamine phosphate, and its analogues. PubMed.

-

Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf.

-

6-Bromoquinazolin-2-amine. PubChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mediresonline.org [mediresonline.org]

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Potential Applications of 6-Bromo-N-methylquinazolin-2-amine

Disclaimer: The compound this compound is a novel chemical entity and does not have a registered CAS number in major chemical databases as of the writing of this guide. The following information is a scientifically informed projection based on established principles of organic synthesis and medicinal chemistry, drawing from documented procedures for structurally related quinazoline derivatives. This guide is intended for research and development purposes only.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents and clinical candidates. Its rigid, bicyclic aromatic structure provides a versatile platform for introducing a variety of substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. The 2-aminoquinazoline moiety, in particular, is a common feature in molecules targeting protein kinases, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket. The introduction of a bromine atom at the 6-position can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, and can also serve as a handle for further synthetic diversification through cross-coupling reactions. N-methylation of the 2-amino group can further refine the molecule's binding affinity and selectivity by altering its hydrogen bonding capacity and steric profile.

This guide provides a comprehensive overview of a proposed synthetic route for this compound, along with a discussion of its potential biological significance based on the known activities of structurally similar compounds.

Part 1: Retrosynthetic Analysis and Proposed Synthesis

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. A plausible retrosynthetic analysis suggests that the target molecule can be derived from a 6-bromo-2-aminoquinazoline intermediate, which in turn can be synthesized from 2-amino-5-bromobenzonitrile.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(2-cyano-4-bromophenyl)-N'-methylthiourea (Intermediate Thiourea)

-

To a solution of 2-amino-5-bromobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM), add methyl isothiocyanate (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Cyclization to 6-Bromoquinazolin-2-amine

-

The crude thiourea intermediate from the previous step is dissolved in a suitable solvent such as ethanol or isopropanol.

-

A base, such as sodium methoxide or potassium carbonate (2.0 eq), is added to the solution.

-

The reaction mixture is heated to reflux for 4-6 hours.

-

The progress of the cyclization is monitored by TLC.

-

After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to afford 6-bromoquinazolin-2-amine.

Step 3: N-Methylation to this compound

-

To a solution of 6-bromoquinazolin-2-amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction carefully with ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Part 2: Potential Biological Activity and Mechanism of Action

While the specific biological activity of this compound has not been reported, the 2-aminoquinazoline scaffold is a well-established pharmacophore in kinase inhibitors. Many compounds with this core structure have been shown to target the ATP-binding site of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Hypothetical Target: Epidermal Growth Factor Receptor (EGFR)

The 6-bromo-2-aminoquinazoline scaffold is found in several potent EGFR inhibitors. Based on this structural similarity, it is plausible that this compound could exhibit inhibitory activity against EGFR. The N-methyl group could potentially enhance binding affinity or selectivity for the receptor.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Part 3: Physicochemical Properties and Analytical Characterization

The predicted physicochemical properties of this compound are summarized below. These values are estimations and require experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₉H₈BrN₃ |

| Molecular Weight | 238.09 g/mol |

| LogP | ~2.5 |

| pKa | ~4.5 (most basic nitrogen) |

| Solubility | Poorly soluble in water, soluble in DMSO and DMF |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the position of the methyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

This technical guide outlines a plausible synthetic route and potential biological relevance for the novel compound this compound. The proposed synthesis is based on well-established chemical transformations for related quinazoline derivatives. Given the prevalence of the 2-aminoquinazoline scaffold in approved drugs and clinical candidates, particularly as kinase inhibitors, this compound represents an interesting starting point for further investigation in drug discovery programs. Experimental validation of the proposed synthesis and biological evaluation are necessary next steps to fully characterize this molecule.

References

An In-depth Technical Guide to 6-bromo-N-methylquinazolin-2-amine Structural Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 6-bromo-N-methylquinazolin-2-amine and its structural analogs, a class of compounds with significant potential in modern drug discovery. We will delve into the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the quinazoline scaffold.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1] Its rigid, bicyclic aromatic nature provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, facilitating interactions with a wide array of biological targets. Notably, quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

The 2-aminoquinazoline moiety, in particular, has been a focal point of extensive research, leading to the development of potent kinase inhibitors.[4] The introduction of a bromine atom at the 6-position and a methyl group on the 2-amino substituent creates the core structure of this compound, a compound class with intriguing therapeutic possibilities. The 6-bromo substituent can significantly influence the electronic properties of the quinazoline ring system and provide a handle for further synthetic modifications, while the N-methyl group can modulate solubility, metabolic stability, and target engagement.

This guide will systematically explore the chemical space around this core structure, providing the foundational knowledge necessary to design and synthesize novel analogs with enhanced potency, selectivity, and drug-like properties.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its analogs can be approached through a logical and efficient multi-step sequence. A key intermediate in this process is 6-bromo-2-chloroquinazoline .

Synthesis of the Key Intermediate: 6-bromo-2-chloroquinazoline

The preparation of 6-bromo-2-chloroquinazoline is a critical first step. A reliable method involves the chlorination of 6-bromo-2(1H)-quinazolinone.

Protocol 1: Synthesis of 6-bromo-2-chloroquinazoline [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-2(1H)-quinazolinone (1 equivalent) in phosphorus oxychloride (POCl₃, excess, e.g., 10-15 volumes).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 5 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the complete consumption of the starting material.

-

Work-up: After completion, carefully evaporate the excess POCl₃ under reduced pressure. Slowly and cautiously add the residue dropwise to a beaker containing ice water, which will precipitate the product.

-

Isolation and Purification: Collect the precipitated yellow solid by filtration. The crude 6-bromo-2-chloroquinazoline can be further purified if necessary, for example, by recrystallization from a suitable solvent system.

Synthesis of this compound

With the key intermediate in hand, the target compound can be synthesized via a nucleophilic aromatic substitution reaction with methylamine.

Protocol 2: Synthesis of this compound

-

Reaction Setup: Dissolve 6-bromo-2-chloroquinazoline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or isopropanol in a sealed reaction vessel.

-

Addition of Nucleophile: Add a solution of methylamine (e.g., 40% in water or as a solution in a compatible organic solvent, 1.5-2.0 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

This general approach can be extended to synthesize a library of structural analogs by employing different primary or secondary amines in the nucleophilic substitution step.

Caption: Synthetic workflow for this compound.

Structure-Activity Relationships (SAR) of this compound Analogs

The biological activity of quinazoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Understanding the SAR is paramount for designing analogs with improved therapeutic profiles.

The Role of the 6-Bromo Substituent

The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown to be beneficial for anticancer activity.[6] This is likely due to a combination of factors:

-

Electronic Effects: The electron-withdrawing nature of the bromine atom can modulate the electron density of the quinazoline ring system, potentially influencing binding interactions with target proteins.

-

Hydrophobicity: The bromo group increases the lipophilicity of the molecule, which can affect its membrane permeability and overall pharmacokinetic properties.

-

Metabolic Stability: Halogenation can block positions susceptible to metabolic oxidation, thereby increasing the in vivo half-life of the compound.

Modifications at the 2-Amino Position

The substituent at the 2-amino position plays a crucial role in determining the biological activity and target selectivity.

-

N-Alkylation: The presence of a small alkyl group, such as a methyl group, on the 2-amino function can be advantageous. It can enhance membrane permeability and may also provide a vector for specific interactions within a target's binding pocket.

-

Aryl and Heteroaryl Substituents: Replacing the methyl group with larger aryl or heteroaryl moieties can lead to compounds with different target profiles. For instance, the introduction of a phenyl group can lead to potent cytotoxic agents.[7] The nature and substitution pattern of this aromatic ring are critical for activity.

-

Linker and Functional Groups: The introduction of linkers, such as an aliphatic chain, between the 2-amino group and another functional moiety can be a strategy to probe for additional binding interactions or to modulate physicochemical properties.[7]

Substitutions at Other Positions of the Quinazoline Ring

Modifications at other positions of the quinazoline ring, in conjunction with the 6-bromo and 2-(N-methylamino) groups, can further refine the pharmacological profile.

-

Position 4: This position is a common site for modification in many clinically relevant quinazoline-based kinase inhibitors. The introduction of small, substituted anilino groups at the 4-position has been a highly successful strategy for targeting the ATP-binding site of kinases like EGFR.

-

Positions 5, 7, and 8: Substitutions at these positions are less common but can be explored to fine-tune activity and selectivity. For example, the introduction of methoxy groups at positions 6 and 7 is a feature of some approved quinazoline-based drugs.

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mediresonline.org [mediresonline.org]

- 3. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 5. 6-Bromo-2-chloroquinazoline | 882672-05-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-bromo-N-methylquinazolin-2-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-bromo-N-methylquinazolin-2-amine, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery and historical narrative of this molecule are not extensively documented, its structural motifs are prevalent in a wide range of biologically active compounds. This guide elucidates the historical context of the broader quinazoline class, details a plausible and robust synthetic pathway to this compound, provides step-by-step experimental protocols, and explores its potential therapeutic applications based on structure-activity relationships of analogous compounds. The content is structured to offer both a foundational understanding for researchers new to this area and in-depth, actionable insights for experienced drug development professionals.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the field of medicinal chemistry.[1][2] First synthesized in the late 19th century, quinazoline derivatives have since been identified in over 200 naturally occurring alkaloids and have become a "privileged structure" in drug discovery due to their remarkable range of pharmacological activities.[3][4] This diverse bioactivity stems from the ability of the quinazoline scaffold to interact with a multitude of biological targets, often by mimicking the binding of endogenous ligands.

Marketed drugs and clinical candidates containing the quinazoline core have demonstrated efficacy as anticancer agents (e.g., Gefitinib, Erlotinib), antihypertensives (e.g., Prazosin), diuretics, and anti-inflammatory agents.[4][5] The development of research into the biological activities of quinazoline compounds began in earnest with the synthesis of 2-methyl-3-aryl-4(3H)-quinazolinone, which exhibited soporific and sedative actions.[4] This initial discovery paved the way for extensive exploration of the chemical space around the quinazoline nucleus, leading to the identification of numerous derivatives with therapeutic potential. The substitution pattern on the quinazoline ring system is a critical determinant of its biological activity, and modifications at the 2, 4, and 6-positions have been particularly fruitful areas of investigation.[1]

Plausible Synthetic Trajectory of this compound

The most probable synthetic route involves a two-stage process:

-

Formation of the 6-bromo-2-aminoquinazoline core: This can be achieved through various modern synthetic strategies for constructing 2-aminoquinazolines.

-

Selective N-methylation of the 2-amino group: This step introduces the methyl substituent to yield the final product.

This approach allows for the late-stage introduction of the N-methyl group, a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound.

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established and reliable methods for the synthesis of analogous compounds and represent a viable pathway for the laboratory-scale preparation of this compound.

Synthesis of 6-bromo-2-aminoquinazoline

Several modern methods are available for the synthesis of the 2-aminoquinazoline core.[7][8][9][10] A common and effective approach starts from 2-aminobenzonitriles.

Protocol: Cyclization of 2-amino-5-bromobenzonitrile with Guanidine

This method provides a direct route to the desired 2,4-diaminoquinazoline precursor, which can then be converted to the 2-amino-4-chloro derivative, a versatile intermediate.

-

Step 1: Synthesis of 6-bromo-2,4-diaminoquinazoline

-

To a solution of 2-amino-5-bromobenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., 2-ethoxyethanol or N,N-dimethylformamide), add guanidine hydrochloride (1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture at reflux (typically 120-150 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield crude 6-bromo-2,4-diaminoquinazoline.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

Step 2: Conversion to 6-bromo-2-amino-4-chloroquinazoline

-

Suspend 6-bromo-2,4-diaminoquinazoline (1.0 eq) in a mixture of phosphorus oxychloride (POCl₃) (5-10 eq) and a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture at reflux (around 110 °C) for 2-4 hours.

-

Carefully quench the reaction by pouring the cooled mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and dry to obtain 6-bromo-2-amino-4-chloroquinazoline.

-

-

Step 3: Reductive Dechlorination to 6-bromo-2-aminoquinazoline

-

Dissolve 6-bromo-2-amino-4-chloroquinazoline (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a palladium catalyst, such as 10% Pd/C (5-10 mol%), and a hydrogen source, such as ammonium formate or by bubbling hydrogen gas.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude 6-bromo-2-aminoquinazoline.

-

Purify the product by column chromatography or recrystallization.

-

N-Methylation of 6-bromo-2-aminoquinazoline

The final step involves the selective methylation of the 2-amino group. Care must be taken to control the reaction conditions to avoid over-methylation or methylation at the quinazoline ring nitrogens.

Protocol: Reductive Amination

Reductive amination with formaldehyde is a mild and efficient method for the monomethylation of primary amines.

-

Dissolve 6-bromo-2-aminoquinazoline (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

-

Add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the Schiff base intermediate.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Detailed experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data (Predicted)

As experimental data for this compound is not widely published, the following table summarizes predicted properties. These values are useful for guiding experimental work, such as choosing appropriate analytical techniques and predicting solubility.

| Property | Predicted Value |

| Molecular Formula | C₉H₈BrN₃ |

| Molecular Weight | 238.09 g/mol |

| CAS Number | 882670-77-1[6] |

| Appearance | Likely a solid at room temperature |

| ¹H NMR (Predicted) | Signals corresponding to aromatic protons, the N-methyl group, and the NH proton. The aromatic protons would show characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR (Predicted) | Resonances for the nine carbon atoms, including those of the quinazoline core and the N-methyl group. |

| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ would be approximately 238.9974, showing the characteristic isotopic pattern for a bromine-containing compound. |

| XlogP (Predicted) | ~2.5-3.0 |

Potential Applications in Drug Discovery

The structural features of this compound suggest several potential applications in drug discovery, primarily based on the extensive research into analogous compounds.

-

Kinase Inhibition: The 2-aminoquinazoline scaffold is a well-established hinge-binding motif for various protein kinases. The N-methyl group can modulate the compound's solubility, cell permeability, and binding affinity. The 6-bromo substituent can provide additional interactions within the kinase active site or serve as a handle for further chemical modification.

-

Anticancer Activity: Many 6-bromoquinazoline derivatives have been investigated as cytotoxic agents against various cancer cell lines.[11] The bromine atom can enhance the antiproliferative activity and can also be a site for introducing other functional groups via cross-coupling reactions to explore structure-activity relationships further.

-

Antimicrobial and Anti-inflammatory Properties: The quinazoline nucleus is present in compounds with demonstrated antibacterial, antifungal, and anti-inflammatory activities. The specific combination of the 6-bromo and N-methyl-2-amino substituents could lead to novel compounds with interesting profiles in these therapeutic areas.

Sources

- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 2. ymerdigital.com [ymerdigital.com]

- 3. omicsonline.org [omicsonline.org]

- 4. updatepublishing.com [updatepublishing.com]

- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. ivychem.com [ivychem.com]

- 7. researchgate.net [researchgate.net]

- 8. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-bromo-N-methylquinazolin-2-amine: A Guide to Target Identification and Validation

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This guide focuses on the potential therapeutic targets of a specific, lesser-studied derivative, 6-bromo-N-methylquinazolin-2-amine. While direct research on this compound is nascent, a wealth of data on analogous quinazoline-based molecules provides a robust framework for predicting its mechanism of action. This document synthesizes existing knowledge to propose and detail the most probable therapeutic targets, focusing primarily on protein kinases, which are recurrently implicated in the bioactivity of this chemical class.[1][2][3] We will explore the rationale for target selection, provide detailed protocols for experimental validation, and present a strategic workflow for advancing this compound from a compound of interest to a potential therapeutic candidate.

Introduction: The Quinazoline Scaffold as a Kinase Inhibitor

Quinazoline derivatives have emerged as a highly successful class of chemotherapeutic agents, primarily due to their efficacy as protein kinase inhibitors.[1][3][4] Kinases are pivotal enzymes that regulate a vast number of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2][3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1]

Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature a 4-anilinoquinazoline core and function by targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] The planar quinazoline ring system acts as a scaffold that mimics the adenine base of ATP, allowing it to anchor within the enzyme's active site. Substitutions on this core then dictate the compound's specificity and potency against different kinases.[7]

Given this precedent, this compound is strongly hypothesized to function as a kinase inhibitor. The strategic placement of the bromine atom at the 6-position and the N-methylamino group at the 2-position provides unique electronic and steric properties that can be exploited for selective targeting within the kinome.

Primary Hypothesized Targets: Tyrosine Kinases

Based on extensive structure-activity relationship (SAR) studies of related quinazoline compounds, the most probable targets for this compound are members of the tyrosine kinase family.[3][8] These enzymes play a critical role in signal transduction pathways that are often hijacked by cancer cells to promote growth and survival.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, particularly non-small-cell lung cancer.[5] The anilinoquinazoline scaffold is a well-established inhibitor of EGFR.[5] It is plausible that this compound could also bind to the ATP pocket of EGFR, thereby blocking downstream signaling.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a validated anti-cancer strategy. Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, suggesting this as another high-priority target.[4]

Src Family Kinases (SFKs)

Src is a non-receptor tyrosine kinase whose deregulated activity is linked to tumor invasion and metastasis.[8] The development of specific Src inhibitors is an active area of cancer research. The discovery of anilinoquinazoline inhibitors with high affinity for the c-Src tyrosine kinase domain highlights this as a promising avenue of investigation for our lead compound.[8][9]

The logical flow for investigating these primary targets is outlined in the workflow diagram below.

Caption: Target validation workflow for this compound.

Secondary Hypothesized Targets

While kinases are the primary candidates, the versatility of the quinazoline scaffold allows for interaction with other important cancer targets.[1][2]

Poly (ADP-ribose) Polymerase (PARP)

PARP-1 is a crucial enzyme in the DNA repair process.[5] Its inhibition is a promising anticancer strategy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Some quinazolinone-based derivatives have been reported as potent PARP-1 inhibitors, making this a viable secondary target for investigation.[2][5]

Tubulin Polymerization

Microtubules, polymers of tubulin, are essential for cell division. Disrupting their dynamics is a classic chemotherapeutic approach. Certain quinazoline derivatives have been shown to inhibit tubulin polymerization, presenting another potential mechanism of action.[10]

Experimental Validation Protocols

To empirically determine the therapeutic targets of this compound, a tiered approach starting with broad screening and moving to specific validation is recommended.

Initial Target Identification: Kinase Panel Screening

The most efficient first step is to screen the compound against a large, commercially available panel of kinases (e.g., Eurofins' KinomeScan™ or Reaction Biology's Kinase HotSpot™).

-

Principle: These assays typically use a competition binding format where the ability of the test compound to displace a known ligand from the kinase active site is measured.

-

Methodology:

-

Prepare a stock solution of this compound in DMSO.

-

Submit the compound to a commercial vendor for screening at a standard concentration (e.g., 1 or 10 µM) against their full kinase panel.

-

The output will be a list of kinases for which the compound shows significant binding, usually expressed as a percentage of control inhibition.

-

-

Causality: This unbiased screen provides a global view of the compound's selectivity and identifies the most promising high-affinity targets from hundreds of possibilities, directing subsequent validation efforts efficiently.

Biochemical Validation: IC50 Determination

Once primary hits are identified, the next step is to quantify their inhibitory potency.

-

Principle: An in vitro enzyme activity assay is used to measure the concentration of the compound required to inhibit 50% of the target kinase's activity (the IC50 value).

-

Methodology (Example using a generic ADP-Glo™ assay):

-

Reagents: Target kinase, appropriate substrate, ATP, ADP-Glo™ reagents.

-

Procedure: a. Serially dilute this compound in assay buffer. b. In a 384-well plate, add the kinase and substrate. c. Add the diluted compound or DMSO (vehicle control). d. Initiate the kinase reaction by adding ATP and incubate at room temperature. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which generates a luminescent signal proportional to ADP concentration.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.

-

-

Trustworthiness: This protocol directly measures enzymatic inhibition, providing quantitative data on the compound's potency. Including a known inhibitor of the target kinase as a positive control validates the assay's performance.

| Potential Target | Typical IC50 for Active Quinazoline | Cell Line for Validation |

| EGFR | < 100 nM | A549, H1975 (Non-small-cell lung cancer) |

| VEGFR-2 | < 1 µM | HUVEC (Human Umbilical Vein Endothelial Cells) |

| c-Src | < 500 nM | HT-29 (Colon cancer) |

| PARP-1 | < 100 nM | MDA-MB-436 (BRCA1-mutant breast cancer) |

Caption: Summary of potential targets and validation parameters.

Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its intended target in a cellular context is critical.

-

Principle (Western Blotting): If the compound inhibits a kinase, the phosphorylation of its downstream substrates should decrease. This can be visualized by Western blotting using phospho-specific antibodies.

-

Methodology (Example for EGFR pathway):

-

Culture A549 cells to 70-80% confluency.

-

Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to activate the EGFR pathway.

-

Lyse the cells and collect the protein lysate.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-EGFR, phospho-Akt, and phospho-ERK. Use antibodies against total EGFR, Akt, and ERK as loading controls.

-

Apply a secondary HRP-conjugated antibody and detect the signal using a chemiluminescence substrate.

-

-

Authoritative Grounding: A dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors (Akt, ERK) upon treatment with the compound provides strong evidence of on-target activity within a cellular system.

Caption: Inhibition of the EGFR signaling cascade by the compound.

Conclusion and Future Directions

The structural similarity of this compound to a well-established class of kinase inhibitors provides a strong rationale for prioritizing the investigation of its effects on key oncogenic tyrosine kinases like EGFR, VEGFR, and Src. The proposed multi-tiered validation workflow, beginning with broad screening and progressing through biochemical and cellular assays, offers a robust and efficient path to confirming these predicted targets. Identification and validation of high-potency interactions will be the critical first step in developing this compound into a novel, targeted therapeutic agent. Subsequent efforts should focus on lead optimization, in vivo efficacy studies in relevant xenograft models, and comprehensive pharmacokinetic and toxicological profiling.

References

-

Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. PubMed. Available at: [Link]

-

Therapeutic progression of quinazolines as targeted chemotherapeutic agents. PubMed. Available at: [Link]

-

Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. ResearchGate. Available at: [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

-

Identification of a novel Src inhibitor K882 derived from quinazoline-based stilbenes with anti-NSCLC effect. Scilit. Available at: [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

-

6-Bromo-N-(2-methyl-2H-benzo[d][1][2][8]triazol-5-yl)quinolin-4-amine. MDPI. Available at: [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available at: [Link]

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate. Available at: [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Available at: [Link]

Sources

- 1. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. [PDF] Quinazoline Derivatives as Targeted Chemotherapeutic Agents | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-bromo-N-methylquinazolin-2-amine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 6-bromo-N-methylquinazolin-2-amine. As experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to predict its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and drug development professionals, offering not only predicted spectral data but also detailed, field-proven experimental protocols and the scientific rationale behind the analytical choices. The objective is to equip scientists with the necessary knowledge to confidently acquire, interpret, and validate the spectroscopic fingerprint of this compound and others in its class.

Introduction and Molecular Overview

Quinazoline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and antibacterial treatments.[1][2][3] The targeted introduction of substituents, such as a bromine atom at the 6-position and an N-methylamino group at the 2-position, is a strategic approach to modulate the molecule's physicochemical properties, receptor binding affinity, and metabolic stability.

The precise structural elucidation of such compounds is paramount for drug discovery, process development, and quality control. Spectroscopic techniques provide the definitive "fingerprint" of a molecule. This guide will systematically deconstruct the predicted spectroscopic signature of this compound.

Molecular Structure

The structure combines a bicyclic aromatic quinazoline core, a halogen substituent, and a secondary amine, each contributing distinct features to the overall spectra. Understanding this structure is the first step in predicting and interpreting its spectroscopic data.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy